1-Aminocyclopropane-1-carboxamide

Overview

Description

1-Aminocyclopropane-1-carboxamide is a compound of significant interest in various scientific fields due to its unique structure and properties. It is a derivative of 1-aminocyclopropane-1-carboxylic acid, which is known for its role in the biosynthesis of the plant hormone ethylene . The compound features a cyclopropane ring fused to an amino acid structure, making it a valuable subject for research in organic chemistry and biochemistry.

Mechanism of Action

Target of Action

1-Aminocyclopropane-1-carboxamide (ACC) is a non-protein amino acid that acts as the direct precursor of the plant hormone ethylene . It plays a critical role in pollination and seed production by activating proteins similar to those involved in nervous system responses in humans and animals .

Mode of Action

ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . More specifically, ACC signaling promotes secretion of the pollen tube chemoattractant LURE1.2 in ovular sporophytic tissue, thus enhancing pollen tube attraction. Additionally, ACC activates Ca 2+ -containing ion currents via glutamate receptor-like (GLR) channels in root protoplasts .

Biochemical Pathways

The biosynthesis of ACC starts with the conversion of the amino acid methionine to S-adenosyl L-methionine (SAM) by SAM synthetase. SAM is then converted to ACC, which is catalyzed by ACC synthase (ACS). The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle while ACC is oxidized to ethylene by ACC oxidase (ACO) .

Pharmacokinetics

It is known that acc can be used by soil microorganisms (both bacteria and fungi) as a source of nitrogen and carbon . This suggests that ACC may be metabolized and utilized by various organisms, potentially influencing its bioavailability.

Result of Action

The primary result of ACC’s action is the production of ethylene, a plant hormone that regulates a wide variety of vegetative and developmental processes . Ethylene controls several processes linked to vegetative plant growth but is also a major player in seed germination, fruit ripening, leaf and flower senescence, and abscission .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ACC. For instance, the rate of ACC formation differs in response to developmental, hormonal, and environmental cues . Additionally, using ACC to incubate soils has been proven to induce the gene abundance encoding ACC-deaminases, which may have positive consequences on plant growth and stress tolerance .

Biochemical Analysis

Biochemical Properties

1-Aminocyclopropane-1-carboxamide interacts with various enzymes, proteins, and other biomolecules. It is synthesized by the enzyme ACC synthase from methionine and converted to ethylene by ACC oxidase . This process involves the interaction of this compound with these enzymes, leading to the production of ethylene .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting as a precursor to the plant hormone ethylene . This hormone regulates a wide range of developmental processes and responses to biotic and abiotic stresses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to ethylene. This process is catalyzed by ACC synthase and ACC oxidase . The conversion of this compound to ethylene involves binding interactions with these enzymes, leading to changes in gene expression .

Metabolic Pathways

This compound is involved in the ethylene biosynthesis pathway . This pathway starts with the conversion of the amino acid methionine to S-adenosyl L-methionine (SAM) by SAM synthetase and the subsequent conversion of SAM to this compound, which is catalyzed by ACC synthase .

Transport and Distribution

This compound can be transported throughout the plant over short and long distances

Subcellular Localization

Some studies suggest that ACC oxidase, the enzyme that converts this compound to ethylene, is mainly located in the cytosol .

Preparation Methods

The synthesis of 1-aminocyclopropane-1-carboxamide can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

1-Aminocyclopropane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Aminocyclopropane-1-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound plays a role in studying ethylene biosynthesis and signaling pathways in plants.

Industry: It is utilized in the production of plant growth regulators and other agrochemicals.

Comparison with Similar Compounds

1-Aminocyclopropane-1-carboxamide can be compared to other similar compounds, such as:

1-Aminocyclopropane-1-carboxylic acid: This compound is the direct precursor to ethylene and shares a similar structure but differs in its functional groups.

1-Aminocyclobutane-1-carboxylic acid: Another analog that has been studied for its effects on plant growth and stress tolerance.

α-Aminoisobutyric acid: Known for its role in enhancing stress tolerance in plants, this compound also shares structural similarities with this compound.

These comparisons highlight the unique properties and applications of this compound in various scientific fields.

Properties

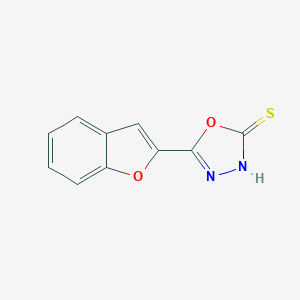

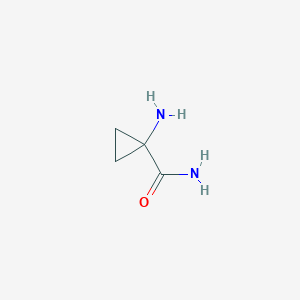

IUPAC Name |

1-aminocyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-3(7)4(6)1-2-4/h1-2,6H2,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGXRDGYMLGBBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470904 | |

| Record name | 1-Aminocyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137360-55-5 | |

| Record name | 1-Aminocyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

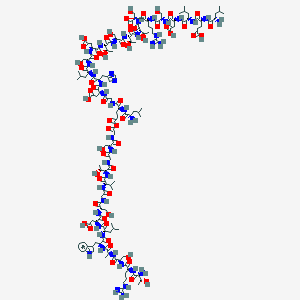

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2S,5R,8S,11S,14S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-14-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B165120.png)